1-Naphthyl benzoate 1-Naphthyl benzoate
Brand Name: Vulcanchem
CAS No.: 607-55-6
VCID: VC3888460
InChI: InChI=1S/C17H12O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H
SMILES: C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32
Molecular Formula: C17H12O2
Molecular Weight: 248.27 g/mol

1-Naphthyl benzoate

CAS No.: 607-55-6

Cat. No.: VC3888460

Molecular Formula: C17H12O2

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthyl benzoate - 607-55-6

CAS No. 607-55-6
Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
IUPAC Name naphthalen-1-yl benzoate
Standard InChI InChI=1S/C17H12O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H
Standard InChI Key KZWCTFLBFSWYHS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32

Chemical and Physical Properties

Structural and Thermodynamic Data

The compound exhibits a planar aromatic system, with the ester group introducing polarity to the otherwise hydrophobic naphthalene moiety. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC17H12O2\text{C}_{17}\text{H}_{12}\text{O}_{2}
Molecular Weight248.27 g/mol
Ionization Energy7.81 eV
Appearance Energy (AE)Not specified

The ionization energy of 7.81 eV, determined by photoionization (PI) methods, suggests moderate stability under electron-impact conditions .

Biological Activity and Metabolic Pathways

In Vivo and In Vitro Metabolism

A study on ethyl 4-[(2-hydroxy-1-naphthyl)azo] benzoate, a structurally related azo compound, revealed critical insights into ester metabolism . Key findings include:

  • Metabolic Stability: The ester moiety remained intact during in vivo experiments in rats, with no observed hydrolysis to carboxylic acid or alcohol derivatives .

  • Reduction Pathways: The azo group underwent reductive cleavage, yielding aromatic amines as primary metabolites .

  • Acetylation: Secondary metabolic modifications included acetylation of amine products .

These results suggest that 1-naphthyl benzoate may exhibit similar metabolic resistance, making it a candidate for drug delivery systems requiring prolonged circulation.

Table 1: Metabolic Products of Azo Esters in Rat Plasma

Compound ClassMetabolic FateDetection Method
Parent EsterUnchanged substrateHPLC
Reduced ProductsAromatic aminesHPLC
Acetylated DerivativesN-acetylated aminesHPLC

Applications in Scientific Research

Analytical Chemistry

The compound’s ionization energy (7.81 eV) makes it amenable to analysis via mass spectrometry, particularly in electron ionization (EI) mode . Its predictable fragmentation patterns could aid in structural elucidation of complex esters.

Comparative Analysis with Structural Analogs

Azo vs. Non-Azo Esters

Unlike azo compounds, which undergo reductive cleavage, 1-naphthyl benzoate’s lack of an azo group likely enhances its oxidative stability. This difference is critical in applications requiring resistance to enzymatic degradation.

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